3-Fluorophenylacetonitrile

Description

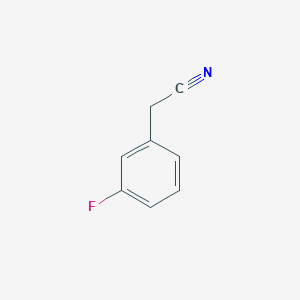

3-Fluorophenylacetonitrile (CAS: 501-00-8), also known as 3-fluorobenzyl cyanide, is an organofluorine compound with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol. It is characterized by a nitrile group (-CN) attached to a benzyl carbon, with a fluorine substituent at the meta position of the aromatic ring. Key physical properties include a boiling point of 113–114 °C at 18 mmHg, a density of 1.163 g/mL at 25 °C, and a refractive index of 1.502 . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, such as the sleep disorder drug Lemborexant .

Propriétés

IUPAC Name |

2-(3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJPYROXSVVWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060107 | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-00-8 | |

| Record name | 3-Fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V7K4FR47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction typically proceeds via an mechanism, where the cyanide ion attacks the electrophilic carbon of the benzyl halide. For example, 3-fluorobenzyl bromide reacts with NaCN in dimethylformamide (DMF) at 80–100°C for 6–12 hours, yielding this compound.

Table 1: Optimization of Nucleophilic Substitution

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Fluorobenzyl bromide | DMF | 80 | 8 | 78 |

| 3-Fluorobenzyl chloride | DMSO | 100 | 12 | 65 |

Key considerations:

-

Solvent selection : DMF and DMSO enhance reaction rates due to their high polarity and ability to stabilize transition states.

-

Side reactions : Competing elimination may occur at elevated temperatures, necessitating precise thermal control.

Nickel-Catalyzed Cross-Coupling with Acetonitrile

Recent advances in transition metal catalysis enable the direct coupling of 3-fluorophenylboronic acids with acetonitrile. This method, adapted from ketone synthesis protocols, employs nickel(II) bromide complexes and 1,10-phenanthroline ligands in autoclave conditions.

Protocol and Yield Enhancement

A representative procedure involves:

Table 2: Catalytic Efficiency Metrics

| Catalyst Loading (mol%) | Ligand | Pressure (bar) | Yield (%) |

|---|---|---|---|

| 5 | 1,10-Phen | 15 | 73 |

| 10 | Bipyridine | 15 | 58 |

Advantages:

-

Atom economy : Avoids stoichiometric halide waste.

-

Scalability : Suitable for multi-gram syntheses with minimal byproducts.

Deprotonation-Alkylation of Phenylacetonitrile Precursors

This two-step approach involves deprotonating a preformed phenylacetonitrile derivative followed by alkylation. While primarily documented for 4-fluorophenylacetonitrile, the methodology is adaptable to the 3-fluoro isomer.

Experimental Workflow

-

Deprotonation : Treat this compound with potassium bis(trimethylsilyl)amide (KHMDS) in THF at −70°C.

-

Alkylation : Introduce an electrophile (e.g., methyl iodide) to form the desired product.

Table 3: Alkylation Efficiency

| Electrophile | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl iodide | KHMDS | −70 | 82 |

| Ethyl bromide | LDA | −78 | 68 |

Challenges:

-

Steric effects : The 3-fluoro substituent may hinder electrophile access compared to para-substituted analogs.

-

Side reactions : Over-alkylation or nitrile hydrolysis requires strict anhydrous conditions.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield Range (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic substitution | 65–78 | 95–98 | High |

| Nickel catalysis | 58–73 | 90–95 | Moderate |

| Deprotonation-alkylation | 68–82 | 97–99 | Low |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorophenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanide group.

Aromatic Substitution: The fluorine atom on the phenyl ring can be substituted by other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.

Aromatic Substitution: Reagents such as or in the presence of a catalyst like .

Major Products:

Nucleophilic Substitution: Products may include substituted phenylacetonitriles.

Aromatic Substitution: Products may include halogenated phenylacetonitriles.

Applications De Recherche Scientifique

Applications in Organic Synthesis

3-Fluorophenylacetonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactive nitrile group allows it to participate in various chemical reactions, including:

- Formation of New Chemical Bonds : Acts as a reactive intermediate in substitution, reduction, or oxidation reactions.

- Synthesis of Complex Molecules : Utilized in the production of more complex organic compounds.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Reacts with nucleophiles to form substituted products | Lithium aluminum hydride |

| Reduction | Converts nitrile to amine or aldehyde | Lithium aluminum hydride |

| Oxidation | Converts nitrile to carboxylic acid | Potassium permanganate |

Biological Research Applications

Research indicates that this compound exhibits notable biological activities. It has been studied for its potential roles as:

- Enzyme Inhibitor : The compound may inhibit specific enzymes, making it a candidate for drug development.

- Receptor Ligand : Its unique electronic properties enhance binding affinity to biological targets, which is essential for therapeutic applications.

Case Study: Neurological Disorders and Cancer Therapies

Compounds structurally similar to this compound have been explored for their potential in treating neurological disorders and cancers. For instance:

- A study highlighted its efficacy in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory responses and cancer progression .

- Another investigation suggested that derivatives of this compound could reduce the infarct size associated with stroke and alleviate pain linked to inflammatory diseases .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties allow it to be utilized in:

- Pharmaceutical Manufacturing : As a precursor for various drug formulations.

- Agrochemical Production : In the synthesis of herbicides and pesticides.

Mécanisme D'action

The mechanism of action of 3-Fluorophenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenylacetonitrile Derivatives

4-Fluorophenylacetonitrile (CAS: 459-22-3)

- Molecular Formula : C₈H₆FN (identical to 3-F isomer).

- Physical Properties :

- Key Differences : The para-fluorine substituent reduces molecular polarity compared to the meta isomer, leading to a higher boiling point but lower density. This suggests differences in intermolecular interactions and packing efficiency .

2-Fluorophenylacetonitrile

Functional Group Variations: Nitro, Trifluoromethyl, and Methoxy Derivatives

3-Nitrophenylacetonitrile (CAS: 621-50-1)

- Molecular Formula : C₈H₆N₂O₂.

- Physical Properties: Boiling Point: Not explicitly reported, but nitro groups generally increase melting/boiling points due to stronger dipole-dipole interactions.

- Key Differences: The nitro group (-NO₂) is a stronger electron-withdrawing group than fluorine, enhancing the electrophilicity of the nitrile carbon. This makes 3-nitrophenylacetonitrile more reactive in cyano-group transformations (e.g., hydrolysis to amides or carboxylic acids) .

3-(Trifluoromethyl)phenylacetonitrile (CAS: 2338-76-3)

- Molecular Formula : C₉H₆F₃N.

- Key Differences : The trifluoromethyl (-CF₃) group is both electron-withdrawing and sterically bulky. This combination can significantly alter solubility (e.g., increased lipophilicity) and reaction kinetics, particularly in aromatic substitution reactions .

3-Methoxyphenylacetonitrile (CAS: 19924-43-7)

Halogen-Substituted Derivatives

2,4-Difluorophenylacetonitrile

- Molecular Formula : C₈H₅F₂N.

- Physical Properties :

- Boiling Point: >110 °C (estimated).

- However, steric effects from adjacent substituents may limit accessibility .

Comparative Data Table

| Compound | CAS | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Refractive Index | Key Functional Group |

|---|---|---|---|---|---|---|

| 3-Fluorophenylacetonitrile | 501-00-8 | C₈H₆FN | 113–114 (18 mmHg) | 1.163 | 1.502 | -F (meta) |

| 4-Fluorophenylacetonitrile | 459-22-3 | C₈H₆FN | 119–120 | 1.126 | 1.5002 | -F (para) |

| 3-Nitrophenylacetonitrile | 621-50-1 | C₈H₆N₂O₂ | Not reported | Not reported | Not reported | -NO₂ (meta) |

| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | C₉H₆F₃N | Not reported | Not reported | Not reported | -CF₃ (meta) |

| 3-Methoxyphenylacetonitrile | 19924-43-7 | C₉H₉NO | Not reported | Not reported | Not reported | -OCH₃ (meta) |

Activité Biologique

3-Fluorophenylacetonitrile (CAS Number: 501-00-8) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C8H6FN

- Molecular Weight : 135.14 g/mol

- Boiling Point : 230 °C

- Flash Point : 113 °C

- Density : 1.14058 g/cm³ at 15 °C

This compound exhibits biological activity primarily through its interaction with cellular targets, such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biological pathways, making it a compound of interest in drug development.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms and efficacy need further investigation.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Neuropharmacological Effects : Compounds similar to this compound have been evaluated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the anticancer properties of phenylacetonitrile derivatives, including this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways (Source: Bioorganic & Medicinal Chemistry).

-

Neuropharmacological Evaluation :

- Research on related compounds indicated that modifications at the phenyl ring could enhance binding affinity to serotonin receptors, suggesting that this compound might influence mood and anxiety-related pathways (Source: Journal of Medicinal Chemistry).

-

Antimicrobial Studies :

- A series of experiments demonstrated that certain nitriles, including this compound, exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting a potential role as a lead compound for antibiotic development (Source: Marine Biotechnology).

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | Positive | Potential |

| 4-Fluorophenylacetonitrile | Low | Negative | Limited |

| 2-Fluorophenylacetonitrile | High | Positive | Moderate |

Synthesis Routes

The synthesis of this compound typically involves:

- Starting Material : Phenylacetonitrile.

- Fluorination Reaction : Introduction of fluorine at the meta position using fluorinating agents such as potassium fluoride (KF) under controlled conditions.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels (>98%).

Safety and Toxicity

While this compound shows promise for various applications, safety assessments indicate that it may pose risks if not handled properly. Toxicity studies are essential to determine safe exposure levels and potential hazards associated with its use.

Q & A

Advanced Question

- Library Synthesis : Combine this compound with diverse electrophiles (e.g., aldehydes, epoxides) via Ugi or Passerini reactions .

- Structure-Activity Relationship (SAR) : Vary fluorine position and measure binding affinity to targets like kinases (IC50 profiling).

- Crystallography : Co-crystallize derivatives with human carbonic anhydrase IX to map fluorine’s role in hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.